2-((4-Methylbenzyl)thio)benzoic acid

Beschreibung

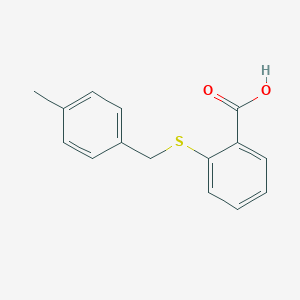

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKYMBMPMKQXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377421 | |

| Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104351-51-1 | |

| Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2 4 Methylbenzyl Thio Benzoic Acid

Established Synthetic Routes for Benzoic Acid Thioethers

The formation of the thioether bond in benzoic acid derivatives is a cornerstone of synthesizing compounds like 2-((4-Methylbenzyl)thio)benzoic acid. This typically involves the reaction between a sulfur-based nucleophile and an electrophilic carbon atom.

Nucleophilic Substitution Reactions in Thioether Formation

Nucleophilic substitution is a primary method for constructing the carbon-sulfur bond in thioethers. acsgcipr.orgmasterorganicchemistry.com In the context of this compound synthesis, this can be achieved by reacting a derivative of 2-mercaptobenzoic acid with 4-methylbenzyl halide.

A common approach involves the reaction of 4-methylbenzyl thiol with a 2-mercaptobenzoic acid derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction mixture is often heated to temperatures between 60–80°C to facilitate the formation of the thioether linkage. The basic conditions deprotonate the thiol group of the mercaptobenzoic acid, forming a more potent thiolate nucleophile that readily attacks the electrophilic carbon of the 4-methylbenzyl halide.

The general mechanism for this SN2 reaction is outlined below:

Deprotonation: The base removes the acidic proton from the thiol group of the 2-mercaptobenzoic acid derivative, creating a thiolate anion.

Nucleophilic Attack: The resulting thiolate anion acts as a nucleophile and attacks the benzylic carbon of the 4-methylbenzyl halide, displacing the halide ion.

Product Formation: The final product, this compound, is formed.

This method is widely applicable for the synthesis of various thioethers due to its reliability and the commercial availability of the starting materials. acsgcipr.org

Condensation Reactions in Benzoic Acid Derivative Synthesis

Condensation reactions are fundamental in organic synthesis for forming larger molecules from smaller units, often with the elimination of a small molecule like water. While direct condensation of a thiol with a carboxylic acid to form a thioether is not a standard transformation, condensation reactions are crucial for synthesizing precursors and derivatives of benzoic acid. For instance, the formation of an amide bond, a type of condensation reaction, is a key step in the synthesis of various benzoic acid derivatives. researchgate.net

In a broader sense, the principles of condensation can be applied to create activated forms of benzoic acid, such as acid chlorides or anhydrides, which are then more susceptible to nucleophilic attack by a thiol. quora.comwikipedia.org For example, benzoic acid can be converted to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). turito.com This acid chloride can then react with a thiol in the presence of a base to form a thioester, which is structurally related to the target thioether.

Reactions Involving Thiobenzoic Acid Precursors

Thiobenzoic acid and its derivatives serve as important precursors in the synthesis of thioesters and can be conceptually related to the synthesis of thioethers. wikipedia.org Thiobenzoic acid can be prepared by treating benzoyl chloride with potassium hydrosulfide. wikipedia.orgorgsyn.org

An efficient and odorless one-pot synthesis of thioesters has been developed using benzoic anhydrides and thiourea (B124793). nih.govbeilstein-journals.org In this method, thiobenzoic acids are generated in situ from the reaction of thiourea with benzoic anhydrides. These in situ generated thioacids can then undergo conjugate addition with electron-deficient alkenes or a nucleophilic displacement reaction with alkyl halides to produce thioesters. nih.govbeilstein-journals.org While this method directly produces thioesters, the underlying principle of generating a reactive sulfur nucleophile from a stable precursor is relevant to the synthesis of thioethers.

Advanced Synthetic Strategies for this compound and its Analogs

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. For a molecule like this compound, this translates to optimizing reaction conditions for higher yields and achieving precise control over the reaction's selectivity.

Optimization of Reaction Conditions and Yield

The yield of this compound synthesis is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, temperature, and reaction time. For the nucleophilic substitution reaction between a 2-mercaptobenzoic acid derivative and 4-methylbenzyl thiol, using an anhydrous polar aprotic solvent like DMF or THF is crucial to prevent side reactions involving water. The selection of a suitable base, such as potassium carbonate, ensures efficient deprotonation of the thiol without causing unwanted side reactions. Temperature control is also critical; while heating is often necessary to drive the reaction forward, excessive temperatures can lead to decomposition of the reactants or products.

Purification of the final product is another important aspect of maximizing the isolated yield. Column chromatography using a silica (B1680970) gel stationary phase and a hexane (B92381)/ethyl acetate (B1210297) gradient is a common method for purifying this compound.

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are significant challenges in the synthesis of complex molecules with multiple functional groups. In the context of synthesizing analogs of this compound, it is often necessary to selectively react one functional group in the presence of others.

For example, if the benzoic acid ring contains other reactive substituents, achieving selective thioether formation at the desired position without affecting the other groups is crucial. This can be achieved by carefully choosing the reaction conditions and protecting sensitive functional groups if necessary.

Recent research has focused on developing highly chemo- and regioselective methods for the synthesis of functionalized benzylic thioethers. nih.gov One such method involves a base-mediated sequential Michael addition/ quora.comwikipedia.org-sigmatropic rearrangement between vinylsulfonium salts and N-nucleophiles, which proceeds with high chemoselectivity and regioselectivity. nih.gov While not directly applied to this compound in the provided information, such advanced strategies highlight the ongoing efforts to achieve precise control in thioether synthesis. These methods often operate under mild conditions and tolerate a wide range of functional groups, making them valuable tools for constructing complex molecules. nih.gov

Green Chemistry Approaches in Thioether Synthesis

In recent years, the principles of green chemistry have been increasingly applied to thioether synthesis to reduce environmental impact and improve safety. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. acsgcipr.org

Key green strategies applicable to thioether synthesis include:

Solvent-Free and Catalyst-Free Reactions: One innovative approach involves the direct reaction of thiols with allylic alcohols under microwave irradiation without any solvent or catalyst. tandfonline.com This method offers high yields and reduces the generation of waste associated with traditional solvents and catalysts.

Use of Safer Reagents: Traditional methods may use volatile and malodorous thiols. Modern approaches explore the use of isothiouronium salts as stable and odorless thiol surrogates. researchgate.net These salts can react with alcohols to form thioethers, driven by the formation of a stable urea (B33335) byproduct. researchgate.net

Water as a Solvent: The development of protocols that use water as a solvent is a significant advancement. For instance, a metal-free C-H sulfenylation of arenes has been developed using allyl sulfoxides as the sulfur source in water, with allyl alcohol being the only byproduct. researchgate.net

Photocatalysis: Light-mediated processes using photosensitizers offer a green alternative for forming C-S bonds. These reactions can often be performed under mild conditions with high functional group tolerance. researchgate.net

These green methodologies represent a shift towards more sustainable and efficient chemical manufacturing. acsgcipr.orgresearchgate.net

Derivatization Strategies and Synthetic Transformations

The structure of this compound, featuring both a carboxylic acid group and a thioether linkage, allows for a wide range of synthetic transformations. These derivatizations are crucial for creating analogs with potentially new chemical and biological properties.

Synthesis of Thioureide Derivatives

Thioureides are a class of compounds known for their diverse biological activities. The synthesis of thioureide derivatives from this compound typically follows a multi-step sequence. This process is analogous to methods used for other substituted benzoic acids. researchgate.netfarmaciajournal.comnih.gov

The general synthetic pathway involves:

Activation of the Carboxylic Acid: The benzoic acid is first converted into a more reactive acyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of Benzoyl Isothiocyanate: The resulting acid chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile (B52724). This reaction yields the key intermediate, 2-((4-methylbenzyl)thio)benzoyl isothiocyanate. nih.gov

Reaction with Amines: The final step is the addition of a primary or secondary amine to the isothiocyanate intermediate. This nucleophilic addition reaction proceeds readily to form the desired N,N'-disubstituted thioureide derivative. researchgate.netnih.gov

This versatile method allows for the introduction of a wide variety of substituents by simply changing the amine used in the final step.

Table 1: Synthesis of Thioureide Derivatives from Benzoic Acids

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Phenoxymethyl-benzoic acid | 1. SOCl₂ 2. KSCN 3. Aromatic Amine | 2-Phenoxymethyl-benzoyl isothiocyanate | N-(Aryl)-N'-(2-phenoxymethyl-benzoyl)thiourea | researchgate.net |

| Substituted Benzoic Acid | 1. Oxalyl Chloride 2. NH₄SCN 3. Amine (e.g., sulfanilamide) | Benzoyl isothiocyanate | Benzoylthioureido derivative | nih.gov |

Formation of Sulfone and Sulfoxide (B87167) Analogs

The thioether linkage in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone analogs. These oxidized derivatives often exhibit different physical, chemical, and biological properties compared to the parent sulfide.

The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone. nih.gov

Synthesis of Sulfoxides: To obtain the sulfoxide, the oxidation is typically carried out using one equivalent of a mild oxidizing agent. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective. nih.gov The reaction is often performed at low temperatures (e.g., -78 °C) to prevent over-oxidation to the sulfone. nih.gov Hydrogen peroxide is another common reagent used for this transformation.

Synthesis of Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether with an excess of the oxidizing agent (typically two or more equivalents), yields the sulfone. nih.gov The oxidation of a sulfoxide to a sulfone generally occurs more readily than the initial oxidation of the sulfide. nih.gov

The choice of oxidant and the control of reaction conditions are critical for achieving the desired product with high selectivity.

Table 2: Oxidation of Thioethers

| Starting Thioether | Oxidizing Agent (Equivalents) | Temperature | Product | Reference |

| 26-Thiodiosgenin | m-CPBA (1.1 equiv.) | -78 °C | 26-Thiodiosgenin Sulfoxide | nih.gov |

| 26-Thiodiosgenin | m-CPBA (2.2 equiv.) | -40 °C to RT | 26-Thiodiosgenin Sulfone | nih.gov |

| This compound | Hydrogen Peroxide | Not specified | Sulfoxide or Sulfone |

Preparation of Ester and Amide Derivatives

The carboxylic acid group of this compound is a versatile handle for synthesizing ester and amide derivatives. These transformations are fundamental in organic synthesis for modifying a molecule's polarity, solubility, and reactivity. colostate.edu

Ester Derivatives Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This classic Fischer esterification is a reversible reaction, often driven to completion by removing water. Alternatively, the carboxylic acid can be converted to its acyl chloride and then reacted with an alcohol. A more specific method for related compounds involves the reaction of a sulfonic derivative of a benzoic acid ester with an organozinc compound, which has been used to prepare methyl 2-(4-methylphenyl)benzoate. google.com

Amide Derivatives Amide bond formation is one of the most important reactions in medicinal chemistry. The most direct method is the condensation of the carboxylic acid with an amine, though this often requires high temperatures. bath.ac.uk More commonly, the carboxylic acid is first "activated" to enhance its reactivity. bath.ac.uk

Common activation strategies include:

Conversion to Acyl Chlorides: Reacting the acid with thionyl chloride, followed by the addition of an amine.

Use of Coupling Reagents: A wide array of coupling reagents, such as 1-hydroxybenzotriazole (B26582) (HOBt) or propylphosphonic anhydride (B1165640) (T3P), can be used to facilitate amide bond formation under mild conditions. bath.ac.uknih.gov

In situ Promoter Systems: A one-pot protocol using trimethylsilyl (B98337) azide (B81097) as a promoter allows for the synthesis of amides from carboxylic acids and amines at room temperature, proceeding through an acyl azide intermediate. arkat-usa.org

These methods provide a robust toolkit for synthesizing a diverse library of ester and amide derivatives from this compound.

Reactivity and Reaction Mechanisms of 2 4 Methylbenzyl Thio Benzoic Acid

Investigations into Carbon-Sulfur Bond Formation and Cleavage

The formation of the central carbon-sulfur (C-S) bond in 2-((4-Methylbenzyl)thio)benzoic acid is a key aspect of its synthesis. Conversely, the cleavage of this bond represents a potential pathway for its degradation or further functionalization.

Carbon-Sulfur Bond Formation:

The most probable synthetic route to this compound involves the nucleophilic substitution reaction between a sulfur-based nucleophile and a carbon-based electrophile. Specifically, the S-alkylation of 2-thiobenzoic acid with 4-methylbenzyl halide (e.g., chloride or bromide) is a plausible and efficient method. This reaction proceeds via an S"N"2 mechanism, where the thiolate anion, generated by the deprotonation of 2-thiobenzoic acid, attacks the benzylic carbon of the 4-methylbenzyl halide, displacing the halide leaving group.

The general mechanism can be depicted as follows:

Deprotonation of 2-thiobenzoic acid:

2-HS-C₆H₄COOH + Base → 2-⁻S-C₆H₄COO⁻ + HB⁺

Nucleophilic attack by the thiolate:

2-⁻S-C₆H₄COO⁻ + 4-CH₃-C₆H₄CH₂-X → this compound + X⁻

Factors influencing this reaction include the choice of base, solvent, and temperature. A moderately strong base is sufficient to deprotonate the thiol, which is more acidic than the corresponding alcohol. Polar aprotic solvents are typically employed to facilitate the S"N"2 reaction.

| Reactant 1 | Reactant 2 | Reaction Type | Probable Mechanism | Key Conditions |

| 2-Thiobenzoic acid | 4-Methylbenzyl chloride | S-Alkylation | S"N"2 | Base (e.g., NaOH, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetone) |

| Sodium 2-thiobenzoate | 4-Methylbenzyl bromide | S-Alkylation | S"N"2 | Polar aprotic solvent (e.g., DMF, Acetone) |

Carbon-Sulfur Bond Cleavage:

The cleavage of the C-S bond in this compound can be achieved under various conditions, although it is generally more stable than, for example, an ester bond. Reductive cleavage using dissolving metal reductions (e.g., sodium in liquid ammonia) can break the benzyl-sulfur bond. Additionally, certain transition metal catalysts are known to facilitate C-S bond cleavage. Photochemical methods can also induce C-S bond homolysis, leading to radical intermediates.

| Cleavage Method | Reagents | Bond Cleaved | Potential Products |

| Reductive Cleavage | Na / liq. NH₃ | Benzyl-S | 2-Thiobenzoic acid and Toluene |

| Raney Nickel Desulfurization | Raney Ni | Both C-S bonds | Benzoic acid and Toluene |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The two aromatic rings in this compound exhibit different susceptibilities to aromatic substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS):

The benzoic acid ring is deactivated towards EAS due to the electron-withdrawing nature of the carboxylic acid group (-COOH), which is a meta-directing group. The thioether substituent (-S-CH₂-Ar) is generally considered an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring via resonance. Therefore, electrophilic attack is predicted to occur preferentially on the thio-substituted ring at the positions ortho and para to the sulfur atom. However, the bulky nature of the 4-methylbenzylthio group may sterically hinder the ortho positions, potentially favoring substitution at the para position.

The 4-methylbenzyl ring is activated by the methyl group (-CH₃), which is an ortho, para-directing group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Ring System | Substituent(s) | Directing Effect | Predicted Position of Attack |

| Benzoic acid ring | -COOH, -S-CH₂-Ar | -COOH: meta-directing (deactivating)-S-CH₂-Ar: ortho, para-directing (activating) | Preferentially on the thio-substituted ring, likely para to the thioether. |

| 4-Methylbenzyl ring | -CH₃, -CH₂-S-Ar | -CH₃: ortho, para-directing (activating) | ortho to the methyl group. |

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on either ring is generally unfavorable as neither ring is substituted with strong electron-withdrawing groups at positions ortho or para to a potential leaving group. The classical S"N"Ar mechanism requires significant activation of the aromatic ring. Therefore, this compound is expected to be unreactive towards typical NAS reactions.

Oxidation and Reduction Chemistry of Thioether Moiety

The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone.

Oxidation:

The thioether can be selectively oxidized to the corresponding sulfoxide using mild oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA). The use of one equivalent of the oxidizing agent typically yields the sulfoxide.

this compound + H₂O₂ → 2-((4-Methylbenzyl)sulfinyl)benzoic acid + H₂O

Further oxidation with a stronger oxidizing agent or an excess of the same reagent will convert the sulfoxide to the sulfone.

2-((4-Methylbenzyl)sulfinyl)benzoic acid + H₂O₂ → 2-((4-Methylbenzyl)sulfonyl)benzoic acid + H₂O

The oxidation state of the sulfur significantly alters the electronic properties of the substituent. The sulfoxide and sulfone groups are strongly electron-withdrawing, which would deactivate the benzoic acid ring towards electrophilic aromatic substitution to an even greater extent.

Oxidation Products of the Thioether Moiety:

| Starting Material | Oxidizing Agent | Product |

| This compound | H₂O₂ (1 equiv) or m-CPBA (1 equiv) | 2-((4-Methylbenzyl)sulfinyl)benzoic acid |

| This compound | H₂O₂ (excess) or KMnO₄ | 2-((4-Methylbenzyl)sulfonyl)benzoic acid |

| 2-((4-Methylbenzyl)sulfinyl)benzoic acid | H₂O₂ or m-CPBA | 2-((4-Methylbenzyl)sulfonyl)benzoic acid |

Reduction:

The reduction of the thioether moiety is not a common reaction. However, the resulting sulfoxides and sulfones can be reduced back to the thioether, although the reduction of sulfones is often difficult and requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Biological Activities and Pharmacological Investigations

Exploration of Therapeutic Potential

The unique structural combination of a benzoic acid moiety and a thioether linkage to a substituted benzyl (B1604629) group in 2-((4-Methylbenzyl)thio)benzoic acid suggests a range of potential biological activities. The lipophilicity imparted by the 4-methylbenzylthio group may enhance membrane permeability, a desirable characteristic for drug candidates. Research into its derivatives and similar structures has primarily focused on antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.

Antimicrobial Activity Studies

The investigation into the antimicrobial properties of compounds structurally related to this compound has shown promising results against a variety of bacterial and fungal pathogens.

Studies on derivatives of 2-(phenylthio)benzoic acid have demonstrated notable antibacterial activity. For instance, a series of 2-(phenylthio)benzoylarylhydrazone derivatives were synthesized and evaluated for their antimycobacterial activity. nih.gov Among these, compounds featuring a 5-nitro-2-furyl and a 5-nitro-2-thienyl moiety displayed significant inhibitory effects against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, the 5-nitro-2-thienyl analogue exhibited a half-maximal inhibitory concentration (IC90) of 2.96 μg/mL. nih.gov

Furthermore, research on new thioureides of 2-(4-chlorophenoxymethyl)benzoic acid revealed broad-spectrum antibacterial activity. nih.govmdpi.com Several of these compounds were highly active against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 μg/mL, suggesting potential for addressing infections caused by this pathogen. nih.govmdpi.com In another study, new 2-(benzylthio)pyrimidine derivatives were synthesized and screened against multi-resistant strains of Escherichia coli and Staphylococcus aureus, with some compounds showing significant activity. scirp.org For example, one derivative displayed a MIC of 125 µg/mL against S. aureus. scirp.org

| Table 1: Antibacterial Activity of Structurally Related Compounds | ||

| Compound Type | Bacterial Strain | MIC/IC90 (µg/mL) |

| 2-(Phenylthio)benzoylarylhydrazone (5-nitro-2-thienyl analogue) | Mycobacterium tuberculosis H37Rv | IC90: 2.96 |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Staphylococcus aureus | MIC: 32 |

| 2-(Benzylthio)pyrimidine derivative | Staphylococcus aureus | MIC: 125 |

The antifungal potential of compounds structurally similar to this compound has also been a subject of investigation. A study on new thioureides of 2-(4-methylphenoxymethyl)benzoic acid demonstrated significant activity against various fungal strains. nih.govresearchgate.net The highest efficacy was observed against planktonic fungal cells, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL. nih.govresearchgate.net

Similarly, thioureides of 2-(4-chlorophenoxymethyl)benzoic acid exhibited antifungal properties, with four of the tested compounds showing activity against Candida albicans at MICs ranging from 32 to 256 µg/mL. nih.govmdpi.com

| Table 2: Antifungal Activity of Structurally Related Compounds | ||

| Compound Type | Fungal Strain | MIC (µg/mL) |

| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Planktonic fungal cells | 15.6 - 62.5 |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Candida albicans | 32 - 256 |

Anti-Inflammatory Properties and Mechanisms

The anti-inflammatory potential of benzoic acid derivatives has been explored through various studies, often focusing on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

A study on a new salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which shares the core benzoic acid structure, demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound was shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In silico studies also suggested a higher binding affinity of this compound for the COX-2 enzyme compared to acetylsalicylic acid. nih.gov

Research on other heterocyclic compounds containing moieties structurally present in analogs of this compound has also pointed towards anti-inflammatory activity. For instance, some benzothiazole (B30560) derivatives have been reported to possess anti-inflammatory activities comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticancer Activity and Cytotoxicity Profiles

The cytotoxic effects of benzoic acid derivatives against various cancer cell lines have been documented, indicating a potential avenue for anticancer drug development.

One study investigated the anticancer activity of a phenyl-thiazolyl-benzoic acid derivative against human NB4 and HL-60 cancer cell lines. preprints.org Another research effort synthesized new hydroxybenzoic acid derivatives and evaluated their cytotoxicity against DLD-1 colorectal adenocarcinoma, HeLa cervical cancer, and MCF-7 breast cancer cells. researchgate.net One of these compounds demonstrated cytotoxicity against all three cell lines with IC50 values of 25.05 µM, 23.88 µM, and 48.36 µM, respectively. researchgate.net

Furthermore, a series of benzoic acid substituted quinazolinones were tested for their anticancer activity against the MCF-7 breast cancer cell line, with most compounds showing moderate to good activity. derpharmachemica.com In a study of benzofuran (B130515) derivatives, one compound displayed potent cytotoxicity against Huh7 hepatoma cells with an IC50 of 22 µM after 48 hours. nih.gov Another benzofuran derivative showed significant antiproliferative activity against the A549 lung cancer cell line with an IC50 of 1.48 µM. nih.gov

| Table 3: Cytotoxicity of Structurally Related Compounds Against Cancer Cell Lines | |||

| Compound Type | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |

| Hydroxybenzoic acid derivative | DLD-1 (colorectal adenocarcinoma) | 25.05 | Not specified |

| Hydroxybenzoic acid derivative | HeLa (cervical cancer) | 23.88 | Not specified |

| Hydroxybenzoic acid derivative | MCF-7 (breast cancer) | 48.36 | Not specified |

| Benzofuran derivative | Huh7 (hepatoma) | 22 | 48 |

| Benzofuran derivative | A549 (lung cancer) | 1.48 | Not specified |

Enzyme Inhibition Studies

The ability of benzoic acid derivatives to inhibit various enzymes is a key aspect of their pharmacological profile.

Derivatives of 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl]-N-arylacetamides have been identified as potent inhibitors of the α-glucosidase enzyme, with some compounds showing IC50 values as low as 18.25 µM, which is more potent than the standard drug acarbose. mdpi.com

In another study, new benzoylthioureido phenyl derivatives were designed and synthesized to target carbonic anhydrase enzymes. nih.gov Additionally, a new class of thio/semicarbazide-based benzyloxy derivatives has been identified as selective inhibitors of monoamine oxidase-B (MAO-B), with some compounds exhibiting IC50 values of 0.11 µM. nih.gov

The inhibition of the CYP3A4 enzyme, which is crucial for drug metabolism, has been observed with certain flavonoids that share structural similarities with the breakdown products of some benzoic acid derivatives. mdpi.com For instance, chrysin (B1683763) was found to be a potent inhibitor with a Ki of 2.4 µM. mdpi.com

| Table 4: Enzyme Inhibition by Structurally Related Compounds | |||

| Compound Type | Enzyme | Inhibition (IC50/Ki) | Notes |

| 2-[3-(Benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl]-N-arylacetamide derivative | α-Glucosidase | IC50: 18.25 µM | More potent than acarbose |

| Thio/semicarbazide-based benzyloxy derivative | Monoamine oxidase-B (MAO-B) | IC50: 0.11 µM | Selective inhibition |

| Chrysin (flavonoid) | CYP3A4 | Ki: 2.4 µM | Irreversible inhibition |

Neuraminidase Inhibition

Influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells, is a primary target for antiviral drugs. nih.gov Benzoic acid derivatives have been extensively studied as a class of non-carbohydrate inhibitors of this enzyme. nih.govresearchgate.net The fundamental design strategy involves using the benzoic acid core as a scaffold to mimic the pyranose ring of the natural substrate, sialic acid. researchgate.netacs.org

Research has shown that substituents on the benzene (B151609) ring are critical for binding to the enzyme's active site. acs.org While numerous benzoic acid derivatives have been synthesized and tested, with some showing inhibitory concentrations (IC50) in the low micromolar range, specific data for this compound is not prominently available in publicly accessible research. nih.gov However, studies on related structures indicate that lipophilic side chains can occupy hydrophobic pockets within the neuraminidase active site, suggesting that the 4-methylbenzylthio group could serve this purpose. dntb.gov.ua Further investigations into tetra-substituted benzene derivatives have sometimes led to reduced activity, suggesting that the specific placement and nature of substituents are finely tuned for optimal inhibition. nih.gov

Other Enzymatic Targets

The structural motif of this compound has inspired the investigation of its derivatives against a variety of other enzymes.

SARS-CoV-2 Methyltransferase: In the search for antivirals against coronaviruses, derivatives have been designed to target essential viral enzymes. Specifically, 3-(adenosylthio)benzoic acid derivatives were developed as inhibitors of the SARS-CoV-2 nsp14 guanine-N7-methyltransferase, an enzyme vital for viral RNA capping and stability. nih.govnih.gov These compounds act as bisubstrate inhibitors, targeting both the S-adenosyl-methionine (SAM) and mRNA binding pockets, with some analogs achieving subnanomolar inhibitory activity. nih.govmdpi.com

Thiopurine Methyltransferase (TPMT): Benzoic acid derivatives are known inhibitors of human TPMT, an enzyme involved in the metabolism of thiopurine drugs. nih.gov Inhibition is influenced by the lipophilicity and electronic properties of the substituents on the benzoic acid ring. Thiosalicylic acid, a related aromatic thiol, was also identified as a potent substrate for TPMT. nih.gov

Tyrosinase: A series of benzoic acid derivatives has been synthesized and shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov One study identified a potent derivative with an IC50 value of 1.09 μM. Kinetic analyses have shown that different benzoic acid derivatives can act as noncompetitive or competitive inhibitors of the enzyme's monophenolase and diphenolase activities. nih.gov

α-Amylase and α-Glucosidase: Derivatives have been examined for their potential to inhibit carbohydrate-hydrolyzing enzymes. Structure-activity relationship (SAR) studies on benzoic acid derivatives as α-amylase inhibitors revealed that the position of hydroxyl groups significantly impacts activity. nih.gov Furthermore, benzimidazole-thioquinoline derivatives, which incorporate a similar thio-linked benzyl group, have demonstrated α-glucosidase inhibitory activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the potency of lead compounds. For derivatives of this compound, research has focused on how modifying specific parts of the molecule affects enzymatic inhibition.

Impact of Substituent Modifications on Biological Activity

The biological activity of this class of compounds is highly sensitive to the nature and position of substituents on both the benzoic acid and the benzyl rings.

Substituents on the Benzoic Acid Ring: In the context of α-amylase inhibition, the presence of a hydroxyl group at the 2-position of the benzoic acid ring was found to have a strong positive effect on inhibitory activity. nih.govmdpi.com Conversely, methoxylation at the same position led to a decrease in activity. mdpi.com For TPMT inhibition, activity was enhanced by the addition of methoxy (B1213986) and/or phenolic hydroxyl groups to the ring. nih.gov

Modifications of the Benzyl Group: In a series of benzimidazole-thioquinoline derivatives designed as α-glucosidase inhibitors, modifications to the benzyl portion were critical. An electron-withdrawing 4-bromobenzyl group resulted in the most potent compound, while aliphatic substitutions were found to be unfavorable. The position of the substituent also mattered, with para-substituted compounds generally showing greater potency than ortho or meta variations.

The following table summarizes the impact of different substituents on the inhibitory activity of related benzoic acid derivatives against various enzymes.

| Enzyme Target | Parent Structure Moiety | Favorable Substitutions | Unfavorable Substitutions |

| α-Amylase | Benzoic Acid | 2-hydroxyl group nih.govmdpi.com | 2-methoxy group, 5-hydroxyl group mdpi.com |

| α-Glucosidase | Thioquinoline | para-bromo on benzyl group | Aliphatic groups on thio-linkage |

| Tyrosinase | Benzoic Acid | Amide linkage (vs. ester) nih.gov | - |

| TPMT | Benzoic Acid | Methoxy and hydroxyl groups nih.gov | - |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives reveals key structural features for bioactivity.

In the solid state, related structures like 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid (an analog where the thioether is replaced by an amine bridge) show a significant dihedral angle between the two aromatic rings (42.44°). nih.gov This non-planar conformation is due to steric repulsion and is a common feature in diaryl structures. Such a twisted conformation can be crucial for fitting into the specific topology of an enzyme's active site. In the crystal structure, this particular analog also forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov

Molecular Interactions with Biological Targets

Understanding how a compound binds to its target protein at a molecular level is fundamental to drug design.

Protein Binding Studies

The interaction of drugs with plasma proteins, such as human serum albumin (HSA), is a critical determinant of their pharmacokinetic properties. Benzoic acid derivatives are known to bind to serum albumin, typically at one of two major drug-binding sites known as Sudlow site I and Sudlow site II. nih.gov

Studies on a wide range of substituted benzoic acids have shown that their affinity for bovine serum albumin (BSA) is strongly influenced by the electronic properties of the substituents. nih.gov Research on other sulfur-containing benzoic acid derivatives has used fluorescence quenching and molecular docking to pinpoint binding interactions. For example, one study found that a related butanoyl-thio-benzoic acid derivative binds selectively to Sudlow site I of HSA with a moderate binding constant (Kb = 2.8 x 10⁴ M⁻¹), driven by a static quenching mechanism. researchgate.net Molecular docking studies confirmed that interactions are often stabilized by hydrogen bonds and hydrophobic contacts within the binding pocket. researchgate.net

The lipophilicity of the molecule, indicated by its logP value, is another key factor. The calculated logP for this compound is 4.13, suggesting moderate lipophilicity which would facilitate binding to hydrophobic pockets in proteins like albumin.

The table below presents binding data for related benzoic acid derivatives with serum albumin.

| Compound | Protein | Binding Site | Binding Constant (Kb) | Dominant Interactions |

| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid | HSA | Sudlow Site I | 2.8 x 10⁴ M⁻¹ researchgate.net | Hydrogen bonds, Hydrophobic |

| Mono-Me ester of above compound | HSA | Sudlow Site II | 3.2 x 10⁴ M⁻¹ researchgate.net | Hydrophobic |

| 4-Hydroxybenzoic acid | HSA | - | - | Hydrogen bonds, Van der Waals forces |

| Vanillic acid | HSA | - | - | Hydrogen bonds, Van der Waals forces |

Receptor Interaction Mechanisms

Detailed studies elucidating the specific receptor interaction mechanisms of this compound are not extensively available in the public domain. The structural characteristics of the molecule, featuring a benzoic acid moiety linked to a 4-methylbenzyl group via a thioether bond, suggest potential interactions with various biological targets. However, without concrete experimental data, any discussion on its precise binding modes and affinities with specific receptors would be speculative.

General chemical principles suggest that the carboxylic acid group could engage in hydrogen bonding and ionic interactions with receptor sites, a common feature for many biologically active molecules. The lipophilic nature of the benzyl and methyl groups may facilitate passage through cellular membranes and interaction with hydrophobic pockets within receptor proteins.

Mechanisms of Biological Action

The broader mechanisms through which this compound exerts its biological effects are an area of ongoing investigation. Preliminary information suggests potential for this compound in the fields of antimicrobial and anticancer research.

The proposed, yet unconfirmed, mechanism of action centers around the reactivity of the thioether linkage. It is hypothesized that this functional group could be susceptible to metabolic oxidation within a biological system, potentially leading to the formation of reactive sulfoxide (B87167) or sulfone species. These metabolites could then interact with and modulate the function of various cellular components, although the specific targets have not been identified.

It is important to note that without dedicated research and published data, these proposed mechanisms remain theoretical. Further in-depth studies are required to validate these hypotheses and to fully understand the molecular pathways influenced by this compound.

Coordination Chemistry of 2 4 Methylbenzyl Thio Benzoic Acid As a Ligand

Synthesis and Characterization of Metal Complexes

Complexation with Transition Metal Ions

The synthesis of metal complexes with 2-((4-Methylbenzyl)thio)benzoic acid would likely involve reacting the deprotonated form of the ligand (the carboxylate) with various transition metal salts (e.g., chlorides, nitrates, or acetates) in a suitable solvent. Transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) would be logical starting points for exploratory synthesis due to their well-established coordination chemistry with carboxylate and thioether ligands. The stoichiometry of the reaction, temperature, and choice of solvent would be critical parameters to control the formation of desired complexes.

Ligand Binding Modes and Geometries

The this compound ligand could exhibit several binding modes. It could coordinate to a metal center in a monodentate fashion through one of the carboxylate oxygen atoms. Alternatively, it could act as a bidentate chelating ligand, coordinating through both carboxylate oxygens. Furthermore, the thioether sulfur atom could participate in coordination, leading to a bidentate (O,S) chelation. The steric bulk of the 4-methylbenzyl group would also play a significant role in influencing the resulting coordination geometry around the metal center, which could range from tetrahedral and square planar to octahedral, depending on the metal ion and the ligand-to-metal ratio.

Catalytic Applications of Metal-2-((4-Methylbenzyl)thio)benzoic Acid Complexes

Once synthesized, these novel metal complexes could be screened for catalytic activity in various organic transformations. The presence of both a thioether and a carboxylate functionality in the ligand could impart unique electronic and steric properties to the metal center, potentially leading to applications in areas such as oxidation, reduction, or cross-coupling reactions. The lipophilic nature of the 4-methylbenzyl group might also enhance the solubility of the complexes in organic solvents, which is often advantageous for homogeneous catalysis.

Spectroscopic and Structural Analysis of Coordination Compounds

A thorough characterization of any newly synthesized coordination compounds would be essential. Techniques such as Infrared (IR) spectroscopy could confirm the coordination of the carboxylate group to the metal ion by observing a shift in the C=O stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the structure of the complex in solution. For crystalline products, single-crystal X-ray diffraction would be the definitive method to elucidate the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion.

Computational and Theoretical Studies on 2 4 Methylbenzyl Thio Benzoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide a deep understanding of the geometry, stability, and reactivity of 2-((4-Methylbenzyl)thio)benzoic acid.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, a DFT study would typically involve geometry optimization to find the most stable three-dimensional structure. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine various thermodynamic properties such as the enthalpy of formation and Gibbs free energy. Such studies on related benzoic acid derivatives have been instrumental in understanding their antioxidant activities and reaction mechanisms. scielo.org.zapreprints.org

Conformational Preference and Energy Landscapes

The flexibility of the thioether linkage and the rotation of the benzyl (B1604629) and benzoic acid groups mean that this compound can exist in multiple conformations. A thorough conformational analysis, often performed using DFT or other quantum mechanical methods, would identify the different low-energy conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule can be highly dependent on its preferred shape.

Electronic Structure Analysis (Frontier Molecular Orbitals, MEP)

Analysis of the electronic structure provides insights into the chemical reactivity and interaction sites of a molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. For this compound, the HOMO is likely to be located on the electron-rich thioether linkage and the aromatic rings, while the LUMO would be associated with the carboxylic acid group and the aromatic systems.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the sulfur atom, indicating sites prone to electrophilic attack or hydrogen bonding. The aromatic protons and the carboxylic acid proton would exhibit positive potential. This information is invaluable for predicting how the molecule might interact with biological targets. mdpi.com

Molecular Dynamics Simulations

While QM methods provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. An MD simulation of this compound, typically in a solvent like water or a lipid bilayer, would reveal its dynamic movements, flexibility, and interactions with its environment. This is particularly important for understanding how the molecule might behave in a biological system, such as its ability to cross cell membranes. MD simulations are frequently used to refine the understanding of ligand-receptor binding by showing the stability of the complex over time. nih.govnih.gov

Docking Studies and Molecular Modeling of Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that related thioether and benzoic acid derivatives have shown potential antimicrobial and anticancer activities, docking studies for this compound would be highly relevant. These studies would involve docking the molecule into the active site of a known biological target, such as an enzyme or a receptor. The results would provide a binding score, indicating the strength of the interaction, and a visual representation of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts. Such studies on other benzoic acid derivatives have been used to investigate their potential as antifungal agents by docking them into the active site of enzymes like CYP53. nih.gov

Prediction of Spectroscopic Properties from Theoretical Models

Computational methods can also predict spectroscopic properties, which can be compared with experimental data to confirm the structure and purity of a compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would help in assigning the characteristic vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid and the C-S stretch of the thioether.

While no specific computational studies for this compound have been found, the table below provides a hypothetical summary of the types of data that would be generated from such analyses.

| Computational Method | Predicted Property | Significance |

| DFT | Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure. |

| Thermodynamic Properties (ΔG, ΔH) | Indicates the stability and energy of the molecule. | |

| Conformational Analysis | Low-Energy Conformers and Rotational Barriers | Determines the preferred shapes of the molecule. |

| FMO Analysis | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| MEP Analysis | Electrostatic Potential Map | Identifies sites for intermolecular interactions. |

| Molecular Dynamics | RMSD, RMSF, Interaction Energies | Reveals dynamic behavior and stability in a biological environment. |

| Molecular Docking | Binding Affinity and Pose | Predicts potential biological targets and binding modes. |

| Spectroscopic Prediction | NMR and IR Spectra | Aids in structural elucidation and confirmation. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of 2-((4-Methylbenzyl)thio)benzoic acid. These methods provide detailed information about the compound's atomic composition and the bonding arrangement of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing precise information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, exhibits characteristic signals that correspond to the different types of protons in the molecule. The acidic proton of the carboxyl group (COOH) is expected to appear as a broad singlet at a downfield chemical shift, around δ 12.8 ppm. The aromatic protons show a complex multiplet pattern in the region of δ 7.30-7.85 ppm. Specifically, a doublet may be observed around δ 7.85 ppm. A key singlet signal appearing at approximately δ 4.25 ppm is attributed to the methylene (B1212753) protons (SCH₂) of the benzyl (B1604629) group. Furthermore, the methyl protons (CH₃) of the 4-methylbenzyl group typically resonate as a singlet around δ 2.35 ppm. The integration of these signals provides the ratio of the number of protons of each type.

| ¹H NMR Data for this compound | |

| Chemical Shift (δ) ppm | Assignment |

| ~12.8 (s, 1H) | COOH |

| ~7.85 (d, 1H) | Aromatic CH |

| 7.30-7.45 (m, 5H) | Aromatic CH |

| ~4.25 (s, 2H) | SCH₂ |

| ~2.35 (s, 3H) | CH₃ |

| Data is based on typical values and may vary depending on solvent and experimental conditions. |

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (δ) ppm | Assignment |

| 167-173 | C=O (Carboxylic Acid) |

| 125-145 | Aromatic C |

| 35-45 | SCH₂ |

| ~21 | CH₃ |

| Predicted values based on analogous compounds. rsc.org |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a very characteristic broad absorption band for the O-H stretch of the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is a key diagnostic peak, appearing around 1680-1700 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. The C-S stretching vibration, which is characteristic of the thioether linkage, is expected to produce a weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S bond, being relatively non-polar, may also give a more intense signal in the Raman spectrum compared to the IR spectrum.

| Characteristic IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~3030 | Aromatic C-H stretch |

| ~2920, ~2850 | Aliphatic C-H stretch |

| 1680-1700 (strong) | C=O stretch (Carboxylic acid) docbrown.info |

| 1580-1600, 1450-1500 | Aromatic C=C stretch |

| 600-800 | C-S stretch |

| Data is based on typical values for the respective functional groups. docbrown.infovscht.cz |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₅H₁₄O₂S), which is approximately 274.34 g/mol .

Common fragmentation pathways for this molecule would likely involve the loss of the carboxyl group (COOH) as a radical, leading to a fragment ion at M-45. Another characteristic fragmentation would be the cleavage of the benzylic C-S bond, which could result in the formation of a stable 4-methylbenzyl cation (m/z 105) or a thiosalicylic acid radical cation. The loss of water (M-18) from the molecular ion is also a possibility for carboxylic acids. libretexts.orgchemguide.co.ukpharmacy180.com

| Predicted Mass Spectrometry Fragments for this compound | |

| m/z Value | Possible Fragment |

| 274 | [M]⁺ (Molecular Ion) |

| 229 | [M - COOH]⁺ |

| 105 | [CH₃C₆H₄CH₂]⁺ |

| Predicted fragmentation patterns based on the structure. libretexts.orgchemguide.co.ukpharmacy180.com |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound is expected to exhibit strong UV absorption due to the presence of the two aromatic rings and the carboxylic acid group.

The spectrum would likely show multiple absorption bands. The π → π* transitions of the benzene (B151609) rings would typically result in strong absorptions below 280 nm. The n → π* transition of the carbonyl group is also expected, though it is often weaker and may be observed as a shoulder on the more intense π → π* bands. The exact position of the absorption maxima (λ_max) can be influenced by the solvent used for the analysis. For similar benzoic acid derivatives, absorption maxima are often observed around 230 nm and 270-280 nm.

X-ray Crystallography for Solid-State Structure Elucidation

| Typical Information Obtained from X-ray Crystallography | | | :--- | | Crystal system and space group | | Unit cell dimensions (a, b, c, α, β, γ) | | Atomic coordinates for all non-hydrogen atoms | | Bond lengths and angles | | Torsion angles and molecular conformation | | Details of intermolecular interactions (e.g., hydrogen bonding) | General information obtained from a single-crystal X-ray diffraction experiment. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound. A reverse-phase HPLC method, often employing a C18 column, is typically used. A mobile phase consisting of a mixture of an aqueous buffer (like water with a small amount of acid such as formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is common. The compound is detected using a UV detector, typically set at a wavelength where the compound has strong absorbance, such as 254 nm. Purity levels are determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For instance, a purity of >98% has been reported for this compound using a C18 column with an acetonitrile/water (55:45) mobile phase. ekb.egusda.gov

Thin-Layer Chromatography (TLC) is another valuable technique for monitoring the progress of reactions during the synthesis of this compound and for preliminary purity checks. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase, like a mixture of hexane (B92381) and ethyl acetate (B1210297), would be used to separate the compound from impurities. The spots can be visualized under UV light. docbrown.info

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. It is primarily used to separate, identify, and quantify components in a mixture. In the context of this specific compound, reverse-phase HPLC is a commonly employed method for purity assessment.

Detailed research findings indicate that the purity of this compound can be effectively determined using a C18 column. This type of stationary phase is nonpolar, making it ideal for separating moderately lipophilic molecules. The separation is achieved by using a polar mobile phase, which, in a documented method, consists of a mixture of acetonitrile and water in a 55:45 ratio. The compound is eluted from the column and detected by a UV detector, which is suitable due to the presence of aromatic rings in the molecule's structure. The flow rate of the mobile phase is a critical parameter that influences the separation efficiency and analysis time.

The general approach for analyzing benzoic acid derivatives by reverse-phase HPLC often involves an acidic mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. sielc.com While one specific method uses a neutral acetonitrile/water mixture , other methods for similar compounds frequently incorporate additives like phosphoric acid or formic acid into the mobile phase. sielc.com

Table 1: Example HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase/Column | C18 |

| Mobile Phase | Acetonitrile / Water (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectroscopy |

| Application | Purity Assessment |

This table presents a summary of typical HPLC conditions used for the analysis of this compound based on available research data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. However, the direct analysis of carboxylic acids such as this compound by GC-MS presents challenges. The high polarity and low volatility of the carboxylic acid group can lead to poor chromatographic performance, including peak tailing and potential thermal degradation in the hot injector port.

To overcome these limitations, a derivatization step is typically required before GC-MS analysis. chromforum.org This process involves chemically modifying the carboxylic acid into a more volatile and less polar functional group, most commonly an ester (e.g., a methyl ester). chromforum.org This can be achieved by reacting the compound with a suitable derivatizing agent. Once derivatized, the resulting ester is amenable to analysis by GC-MS.

Table 2: General GC-MS Analytical Approach

| Step | Description | Typical Conditions/Reagents |

|---|---|---|

| Sample Preparation | Derivatization of the carboxylic acid to form a more volatile ester. | Reaction with agents like diazomethane (B1218177) or BF3/methanol. chromforum.org |

| GC Separation | Separation of the derivatized analyte on a capillary column. | Non-polar capillary column (e.g., HP-5, DB-5). |

| Ionization | Ionization of the separated compound. | Electron Ionization (EI) at 70 eV. |

| Detection | Mass analysis of the resulting fragments. | Quadrupole Mass Analyzer. |

This table outlines the general methodology required for the analysis of this compound by GC-MS, emphasizing the critical derivatization step.

Future Directions and Emerging Research Avenues

Design of Novel Analogs for Enhanced Biological Activity

The core structure of 2-((4-Methylbenzyl)thio)benzoic acid is an ideal starting point for the design of new therapeutic agents. Benzoic acid and its derivatives have long been recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijarsct.co.innih.govpreprints.orgresearchgate.net The field of medicinal chemistry can leverage this scaffold to generate libraries of novel analogs through systematic structural modifications.

Future research will likely focus on Structure-Activity Relationship (SAR) studies to optimize the compound for specific biological targets. Key modifications could include:

Substitution on the Aromatic Rings: Introducing various electron-donating or electron-withdrawing groups onto either the benzoic acid or the benzyl (B1604629) ring could significantly modulate the electronic properties and, consequently, the biological activity of the molecule.

Alteration of the Linker: The length and flexibility of the thioether bridge could be modified to optimize the compound's conformation for binding to specific enzyme active sites or cellular receptors.

Bioisosteric Replacement: Replacing the carboxylic acid or thioether group with other functional groups (e.g., tetrazole, ester, or sulfoxide) could improve pharmacokinetic properties such as cell permeability and metabolic stability.

Derivatives of similar structures have already shown promise. For instance, compounds containing a thioether linkage have been investigated for activities ranging from tyrosinase inhibition to antibacterial effects. semanticscholar.org By creating and screening a diverse library of analogs, researchers could uncover new lead compounds for treating a variety of diseases.

| Modification Site | Potential Modification | Targeted Biological Activity |

|---|---|---|

| Benzyl Ring | Addition of Halogens (F, Cl, Br) | Antimicrobial, Anticancer |

| Benzoic Acid Ring | Addition of Hydroxyl or Amino Groups | Antioxidant, Anti-inflammatory |

| Thioether Linkage | Oxidation to Sulfoxide (B87167) or Sulfone | Modulation of Polarity and Solubility |

| Carboxylic Acid Group | Esterification or Amidation | Prodrug Development, Improved Bioavailability nih.gov |

Multidisciplinary Applications in Materials Science and Chemical Biology

Beyond medicine, the functional groups of this compound offer intriguing possibilities in materials science and chemical biology.

Materials Science: The thioether group has a well-known affinity for noble metal surfaces, particularly gold. nih.gov This property is fundamental to the creation of Self-Assembled Monolayers (SAMs) . northwestern.edusigmaaldrich.com Future research could explore the use of this compound and its derivatives to form highly ordered, functionalized surfaces. sigmaaldrich.com Such SAMs could be used in:

Molecular Electronics: Serving as components in nanoscale circuits.

Corrosion Protection: Forming a dense protective layer on metal surfaces.

Biosensors: Acting as a platform for immobilizing biomolecules for detection purposes.

Chemical Biology: The carboxylic acid group serves as a versatile chemical "handle." It can be readily conjugated to other molecules, making it a valuable tool for creating chemical probes. For example, it could be linked to:

Fluorescent Dyes: To visualize the localization of the molecule within cells and tissues.

Affinity Tags (e.g., Biotin): To identify its protein binding partners through pull-down assays.

Photosensitizers: For applications in photodynamic therapy.

These chemical biology tools would be instrumental in elucidating the mechanism of action of any biologically active analogs developed from this scaffold.

Development of Targeted Delivery Systems

For any potent therapeutic agent derived from this scaffold, ensuring it reaches the desired site of action while minimizing off-target effects is crucial. The development of targeted drug delivery systems is a key avenue for future research. dovepress.com The carboxylic acid functionality is again central to this endeavor, allowing the parent compound or its active analogs to be incorporated into various delivery platforms. rsc.orgrsc.orgresearchgate.net

Potential strategies include:

Peptide-Drug Conjugates (PDCs): The carboxylic acid can be used to covalently link the drug to a "homing peptide" that specifically recognizes receptors overexpressed on diseased cells, such as cancer cells. mdpi.com

Nanoparticle Encapsulation: The compound could be loaded into nanocarriers like liposomes or polymeric nanoparticles. The surface of these nanoparticles can be decorated with targeting ligands (e.g., antibodies, folate) to guide them to the target tissue. dovepress.com

pH-Responsive Systems: The acidic nature of the benzoic acid group could be exploited to design carriers that release their payload in the slightly acidic microenvironment of tumors or within cellular compartments like endosomes. dovepress.comrsc.orgrsc.org

These advanced delivery systems could significantly enhance the therapeutic index of future drugs based on the this compound structure.

Exploration of New Catalytic Applications

The field of catalysis offers another promising direction for research. Molecules containing thioether groups are gaining increasing attention as ligands in transition metal catalysis. thieme-connect.combohrium.comresearchgate.netresearchgate.net The sulfur atom in this compound can act as a soft donor, while the oxygen atoms of the carboxylate group can act as hard donors. This combination makes it a potentially valuable bidentate or polydentate ligand for stabilizing various metal centers.

Future investigations could explore its use in:

Homogeneous Catalysis: As a ligand in reactions such as cross-coupling, hydrogenation, or oligomerization, where the ligand's electronic and steric properties can be tuned to control catalyst activity and selectivity. researchgate.netacs.org

Organocatalysis: Thiobenzoic acid derivatives have been shown to act as dual-role catalysts in photoredox reactions, serving as both a photoexcited reducing agent and a hydrogen atom transfer (HAT) catalyst. acs.orgacs.orgresearchgate.netnih.gov The structural features of this compound suggest it could be explored for similar metal-free catalytic transformations.

The development of new catalysts is a cornerstone of green and efficient chemistry, and this compound represents an unexplored candidate with significant potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((4-methylbenzyl)thio)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thioetherification. For example, reacting 4-methylbenzyl thiol with 2-mercaptobenzoic acid derivatives in the presence of a base like potassium carbonate under anhydrous conditions (e.g., DMF or THF solvent, 60–80°C) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted thiols or byproducts. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of thiol to electrophile) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR (DMSO-) shows distinct signals: aromatic protons (δ 7.2–7.8 ppm), methylene protons (δ 4.2–4.5 ppm, singlet for SCH), and methyl groups (δ 2.3 ppm, singlet). Overlapping signals in crowded regions (e.g., δ 7.3–7.5 ppm) may require NMR or 2D techniques (HSQC, COSY) for resolution .

- IR : Key peaks include C=O stretch (~1680 cm) and S–C aromatic stretch (~680 cm) .

- X-ray crystallography : Resolves molecular conformation and confirms substituent positions, particularly the thioether linkage and benzoic acid planar geometry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions (pH > 8). Stability tests show decomposition above 140°C (predicted mp ~141°C), necessitating storage at 4°C under nitrogen to prevent oxidation of the thioether group. Long-term stability in solution requires antioxidants like BHT (0.1% w/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals) for this compound derivatives?

- Methodological Answer : Overlapping aromatic signals in NMR can arise from similar electronic environments (e.g., para-substituted methyl groups). Strategies include:

- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange.

- Isotopic labeling : -enriched analogs help assign carbons adjacent to sulfur.

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What structure-activity relationships (SARs) govern the biological activity of this compound analogs?

- Methodological Answer : Modifying the 4-methylbenzyl group or benzoic acid moiety alters bioactivity. For example:

- Electron-withdrawing substituents (e.g., Cl, CF) on the benzyl ring enhance enzyme inhibition (e.g., COX-2) by increasing electrophilicity.

- Methyl-to-ethyl substitution reduces steric hindrance, improving binding to hydrophobic enzyme pockets.

- Thioether-to-sulfone oxidation abolishes activity in certain leukotriene B4 receptor antagonists, highlighting the critical role of sulfur oxidation state .

Q. How can researchers validate the biological activity of this compound in vitro?

- Methodological Answer :

- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases, cyclooxygenases) with fluorescent substrates (e.g., ADP-Glo™ for kinases) to measure IC.

- Cellular models : Test cytotoxicity (MTT assay) and anti-inflammatory effects (NF-κB luciferase reporter cells) at 10–100 μM concentrations.

- Target validation : CRISPR knockouts or siRNA silencing of putative targets (e.g., LTB4 receptors) confirm mechanism-specific effects .

Q. What computational approaches are effective for predicting the binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide (Schrödinger) with crystal structures (e.g., PDB: 3LN1 for LTB4 receptors) identifies key interactions (e.g., hydrogen bonds with Arg51, hydrophobic contacts with Phe75).

- MD simulations : GROMACS or AMBER assess binding stability (20 ns trajectories, RMSD < 2 Å).

- Free energy calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.